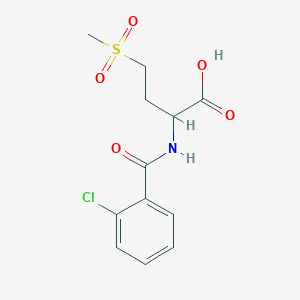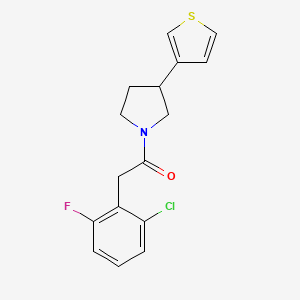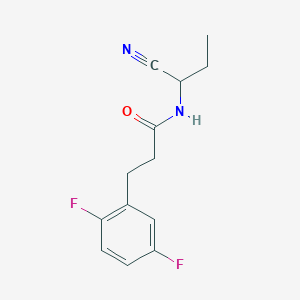
1-acetyl-N-(3-chloro-4-methoxyphenyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis Techniques : The sodium methoxide-catalyzed cyclization technique has been used for the synthesis of derivatives of azetidines, including compounds similar to 1-acetyl-N-(3-chloro-4-methoxyphenyl)azetidine-3-carboxamide (Chen, Sanjiki, Kato, & Ohta, 1967). This approach highlights the versatility in synthesizing azetidine derivatives.
Medicinal Chemistry and Drug Design
Anticancer Potential : Research on pyrazole and pyrimidine derivatives, which are structurally related to the azetidine compound , has shown cytotoxic activity against Ehrlich Ascites Carcinoma cells (Hassan, Hafez, & Osman, 2014). This suggests potential applications in anticancer drug design.
Antimicrobial Agents : Azetidine derivatives have been explored for their antimicrobial properties. Certain azetidin-2-ones demonstrated potent activity against microbes like Bacillus anthracis and Staphylococcus aureus (Halve, Bhadauria, & Dubey, 2007). This indicates the potential of this compound in antimicrobial applications.
Prodrug Design : The design of prodrugs of antiviral agents like AZT has involved the use of azetidine derivatives (Parang, Wiebe, & Knaus, 2000). Such derivatives can enhance drug delivery and efficacy, suggesting possible roles for the compound .
Chemical Properties and Applications
Synthetic Intermediates : Azetidine compounds have been used as intermediates in the synthesis of various therapeutics (Nagavolu, Velusamy, Chechugari, & Yalavarthi, 2017). This points to the role of such compounds in diverse chemical syntheses.
Antioxidant Activity : Azetidine derivatives have shown significant antioxidant effects, comparable to ascorbic acid (Nagavolu, Velusamy, Chechugari, & Yalavarthi, 2017). This property is crucial for potential therapeutic applications.
β-Lactam Antibiotics Synthesis : Azetidines are key intermediates in the synthesis of β-lactam antibiotics, demonstrating their significance in pharmaceutical manufacturing (Cainelli, Galletti, & Giacomini, 1998).
Biological Applications
Antiprotozoal Agents : Research on imidazo[1,2-a]pyridines, closely related to azetidines, has shown strong DNA affinities and promising antiprotozoal activities (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004). This hints at potential biological applications of the azetidine compound.
Ion Transport in Plants : Azetidine 2-carboxylic acid, a relative of the compound, affects ion transport in plants, providing insights into the relationship between protein synthesis and ion transport (Pitman, Wildes, Schaefer, & Wellfare, 1977).
Propiedades
IUPAC Name |
1-acetyl-N-(3-chloro-4-methoxyphenyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c1-8(17)16-6-9(7-16)13(18)15-10-3-4-12(19-2)11(14)5-10/h3-5,9H,6-7H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQFCVWVRGUNDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2827870.png)
![6-(Methylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2827871.png)
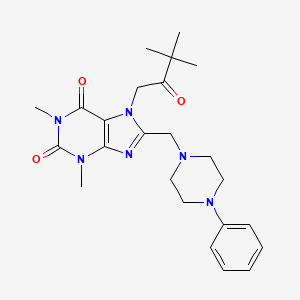
![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide](/img/structure/B2827874.png)
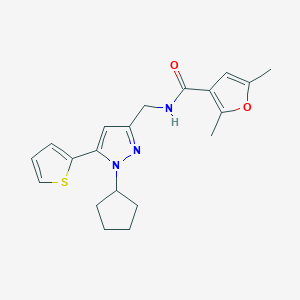
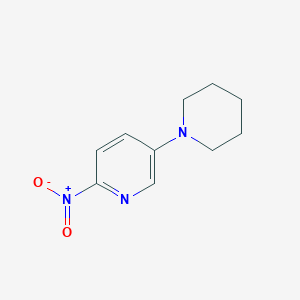
![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2827880.png)
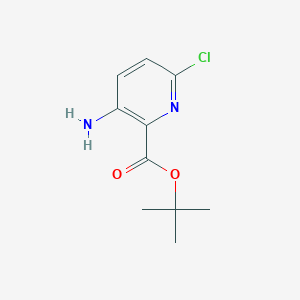
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2827885.png)
![4-[2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxypropyl)butanamide](/img/structure/B2827888.png)
![3-(4-Chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2827890.png)
